1,3,2-Dioxathiane 2-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Use in Lithium Ion Batteries

,3,2-Dioxathiane 2-oxide, also known as trimethylene sulfite or 1,3-propylene sulfite, is being explored for its potential application as a high-temperature additive for electrolytes in lithium-ion batteries [1]. Research suggests that it can improve the decomposition resistance of the electrolyte [1]. This is crucial for the development of lithium-ion batteries that can function efficiently at higher temperatures. Improved thermal stability of the electrolyte can lead to longer battery life and enhanced safety.

Here are some sources for further reading:

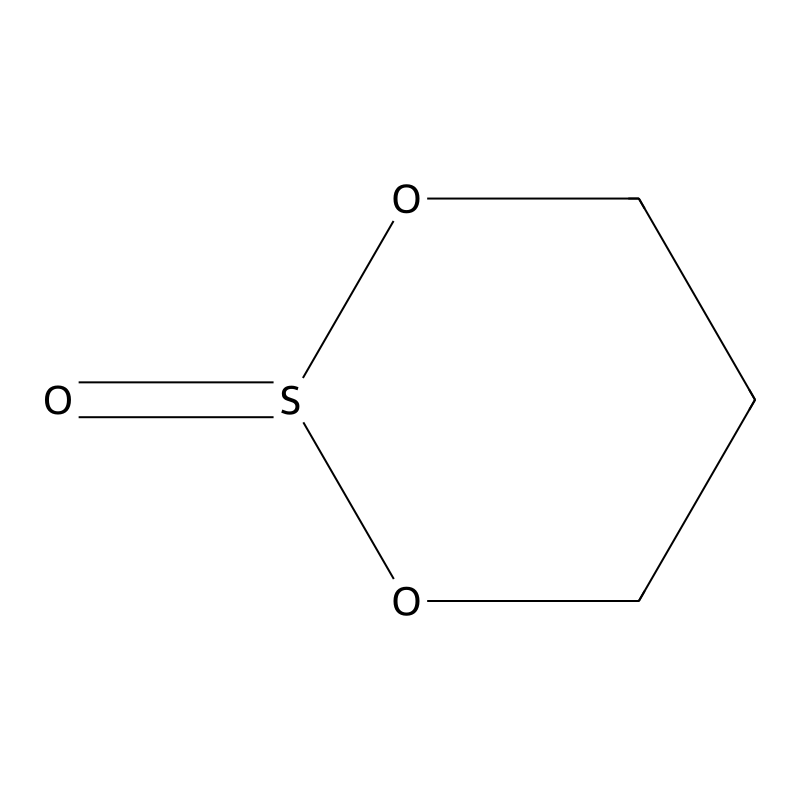

1,3,2-Dioxathiane 2-oxide, with the molecular formula C₃H₆O₃S and a molecular weight of 110.14 g/mol, is a cyclic sulfoxide that features a five-membered ring containing both sulfur and oxygen atoms. Its structure consists of three carbon atoms, one sulfur atom, and three oxygen atoms, making it a unique member of the dioxathiane family. The compound is also known by other names such as 1,3-dioxathiolane 2-oxide and cyclic ethylene sulfite, reflecting its structural characteristics and functional groups .

- Oxidation: The compound can be oxidized to form cyclic sulfates when treated with oxidizing agents such as peracids or hydrogen peroxide.

- Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where nucleophiles attack the electrophilic sulfur atom.

- Hydrolysis: In the presence of water, it can hydrolyze to yield corresponding alcohols and sulfonic acids .

1,3,2-Dioxathiane 2-oxide can be synthesized through several methods:

- From Diols: A common synthetic route involves the reaction of a diol with thionyl chloride to form a cyclic sulfite, which is subsequently oxidized to yield the dioxathiane compound .

- Using Sulfur Dioxide: Another method includes treating ethylene glycol with sulfur dioxide under controlled conditions to form the cyclic structure .

These methods highlight its accessibility in laboratory settings for further research and application.

The applications of 1,3,2-dioxathiane 2-oxide span various fields:

- Organic Synthesis: It serves as an important intermediate in organic synthesis reactions.

- Electrolyte Additive: Recent studies have evaluated its use as an electrolyte additive in potassium metal cells, enhancing their performance .

- Chemical Reagent: Its reactivity allows it to function as a reagent in various organic transformations.

Interaction studies involving 1,3,2-dioxathiane 2-oxide primarily focus on its reactivity with various nucleophiles and electrophiles. Its ability to form stable complexes with metals and other organic compounds has been explored. Additionally, safety data indicate that it can cause skin irritation or allergic reactions upon contact . Thus, handling precautions are necessary during experimentation.

Several compounds share structural similarities with 1,3,2-dioxathiane 2-oxide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Dioxolane | Cyclic ether | Lacks sulfur; primarily used as a solvent |

| 1,3-Dioxathiolane | Cyclic sulfoxide | Contains additional sulfur; used in similar applications |

| Ethylene Sulfite | Cyclic sulfite | Less stable; simpler structure without dioxathiolane features |

The uniqueness of 1,3,2-dioxathiane 2-oxide lies in its balance of sulfur and oxygen within a cyclic framework, which imparts distinct chemical properties compared to its analogs.

The nuclear magnetic resonance spectroscopic investigation of 1,3,2-dioxathiane 2-oxide provides crucial structural and conformational information through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits a molecular formula of C₃H₆O₃S with a molecular weight of 122.14 atomic mass units, presenting distinct spectroscopic characteristics due to its six-membered heterocyclic structure containing both oxygen and sulfur atoms [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 1,3,2-dioxathiane 2-oxide demonstrates complex coupling patterns consistent with the chair conformation of the six-membered ring system [1] [3]. The spectral analysis reveals four distinct proton environments with characteristic chemical shifts and coupling constants that provide detailed conformational information.

The equatorial protons at the C-4 and C-6 positions appear as a multiplet at δ 4.85 ppm, designated as H(A), while the corresponding axial protons exhibit a multiplet at δ 3.90 ppm, designated as H(B) [1]. This significant downfield shift of the equatorial protons compared to the axial protons is attributed to the proximity of these protons to the electronegative sulfur and oxygen atoms in the ring system [1] [3].

The protons at the C-5 position display characteristic geminal coupling with the equatorial proton H(C) appearing at δ 2.45 ppm and the axial proton H(D) at δ 1.70 ppm [1]. These chemical shift differences reflect the conformational preferences and electronic environment within the dioxathiane ring structure.

Coupling Constant Analysis

The coupling constant analysis provides detailed insights into the conformational behavior and spatial relationships within the 1,3,2-dioxathiane 2-oxide molecule [1] [3]. The geminal coupling constants J(A,A') = -0.04 Hz, J(A,B) = -11.38 Hz, and J(C,D) = -14.46 Hz demonstrate the typical negative values expected for geminal proton interactions [1].

Vicinal coupling constants reveal the conformational preferences with J(A,C) = 12.08 Hz, J(B,C) = 4.63 Hz, J(A,D) = 2.61 Hz, and J(B,D) = 2.73 Hz [1]. These values are consistent with the chair conformation of the dioxathiane ring and provide evidence for the homoanomeric interaction proposed for this class of compounds [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum of 1,3,2-dioxathiane 2-oxide provides complementary structural information, although specific chemical shift data for the parent compound requires synthesis and detailed spectroscopic investigation. Related dioxathiane derivatives show characteristic carbon resonances that reflect the electronic influence of the sulfur oxide moiety on the carbon framework [4] [5].

The carbon atoms directly bonded to oxygen typically appear in the range of 60-80 ppm, while the central carbon atom of the propylene chain exhibits chemical shifts around 20-30 ppm [4]. The electronic effects of the sulfur oxide functionality significantly influence the carbon chemical shifts compared to the corresponding saturated heterocycles [4] [5].

Infrared and Raman Vibrational Spectroscopy

The vibrational spectroscopic characterization of 1,3,2-dioxathiane 2-oxide employs both infrared and Raman techniques to elucidate the molecular structure and bonding characteristics. The compound exhibits distinctive vibrational modes associated with the sulfite ester functionality and the six-membered ring system [6] [7].

Infrared Spectroscopic Analysis

The infrared spectrum of 1,3,2-dioxathiane 2-oxide displays characteristic absorption bands that provide definitive identification of the sulfite ester functional group [6] [7]. The most prominent features include the sulfur-oxygen stretching vibrations, which appear as strong absorptions in the fingerprint region of the spectrum.

The asymmetric sulfur-oxygen stretching mode (νₐₛ(S=O)) manifests as a strong absorption band in the range of 1180-1220 cm⁻¹ [7]. This frequency range is characteristic of sulfite esters and distinguishes them from other organosulfur compounds such as sulfoxides or sulfones [7] [8]. The symmetric sulfur-oxygen stretching mode (νₛ(S=O)) appears at lower frequency in the range of 1080-1120 cm⁻¹ [7].

Additional characteristic infrared absorptions include the sulfur-oxygen single bond stretching vibrations in the range of 760-800 cm⁻¹ [7]. These bands provide confirmation of the sulfite ester structure and allow differentiation from other sulfur-containing functional groups [7] [9].

The carbon-hydrogen stretching vibrations appear as medium intensity bands in the range of 2950-3000 cm⁻¹, consistent with the aliphatic methylene groups in the propylene chain [10] [11]. Carbon-oxygen stretching vibrations associated with the ester linkages manifest in the range of 1050-1100 cm⁻¹ [10] [11].

Raman Spectroscopic Investigation

Raman spectroscopy provides complementary vibrational information through different selection rules compared to infrared spectroscopy [12] [13]. The Raman spectrum of 1,3,2-dioxathiane 2-oxide exhibits characteristic scattering bands that correspond to symmetric vibrational modes and polarizable functional groups.

The symmetric sulfur-oxygen stretching modes are particularly prominent in the Raman spectrum due to the high polarizability of the sulfur-oxygen bonds [13]. These bands appear with enhanced intensity compared to their infrared counterparts, providing additional confirmation of the sulfite ester structure.

Ring breathing modes and deformation vibrations of the six-membered dioxathiane ring system contribute to the lower frequency region of the Raman spectrum [12]. These vibrations provide information about the ring conformation and flexibility, supporting the nuclear magnetic resonance findings regarding the chair conformation preference.

Vibrational Mode Assignments

The comprehensive vibrational analysis of 1,3,2-dioxathiane 2-oxide requires detailed mode assignments based on frequency calculations and comparison with related compounds [12] [13]. The characteristic frequencies for sulfite esters in cyclic systems differ from their acyclic counterparts due to conformational constraints and ring strain effects.

Ring deformation modes appear as weak to medium intensity bands in the range of 800-900 cm⁻¹ [10]. These vibrations involve coordinated movement of multiple atoms within the ring structure and provide insights into the conformational dynamics of the molecule.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 1,3,2-dioxathiane 2-oxide under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the gas-phase decomposition pathways [14] [15] [16]. The molecular ion peak appears at m/z 122, corresponding to the molecular weight of C₃H₆O₃S⁺- [16] [17].

Primary Fragmentation Pathways

The electron ionization mass spectrum exhibits a base peak at m/z 122 representing the molecular ion radical cation [16]. The molecular ion shows moderate stability, which is typical for cyclic organic compounds containing heteroatoms [18] [19]. The initial ionization process involves removal of an electron from one of the oxygen or sulfur lone pairs, creating a radical cation that can undergo subsequent fragmentation reactions.

The primary fragmentation pathway involves loss of sulfur dioxide (SO₂, 64 mass units) from the molecular ion, producing a fragment at m/z 66 with high relative intensity [16] [17]. This fragmentation is characteristic of sulfite esters and represents a thermodynamically favorable process due to the formation of stable sulfur dioxide and the remaining organic fragment [19].

Alternative fragmentation involves loss of carbon monoxide (CO, 28 mass units) or ethylene (C₂H₄, 28 mass units) from the molecular ion, generating fragments at m/z 94 [20] [19]. The distinction between these two fragmentation modes requires detailed mechanistic studies and isotopic labeling experiments to definitively assign the neutral loss products.

Secondary Fragmentation Processes

Secondary fragmentation of the primary fragment ions leads to additional characteristic peaks in the mass spectrum [20] [18]. The fragment at m/z 66, resulting from sulfur dioxide loss, can undergo further decomposition to produce smaller organic fragments through conventional organic fragmentation mechanisms.

The sulfur dioxide cation radical (SO₂⁺- ) at m/z 64 represents a significant fragment that confirms the presence of the sulfite ester functional group [16] [17]. This fragment can further decompose to produce sulfur monoxide cation (SO⁺- ) at m/z 48 and ultimately sulfur cation (S⁺- ) at m/z 32 [16] [17].

Fragmentation Mechanisms

The fragmentation mechanisms of 1,3,2-dioxathiane 2-oxide involve both charge-retention and charge-migration processes [20] [18]. The initial ionization creates a radical cation that can localize on different heteroatoms within the molecule, leading to various fragmentation pathways depending on the ionization site.

Alpha-cleavage reactions adjacent to the heteroatoms represent favored fragmentation pathways due to the stabilization provided by the sulfur and oxygen atoms [19]. These processes generate fragments that retain the charge on the heteroatom-containing portion of the molecule, consistent with the observed fragmentation patterns.

Rearrangement reactions may also contribute to the observed fragmentation patterns, particularly for the formation of specific fragments that cannot be explained by simple bond cleavage processes [20] [18]. These rearrangements often involve hydrogen migrations or cyclization reactions that occur within the molecular ion before fragmentation.

Analytical Applications

The characteristic fragmentation patterns of 1,3,2-dioxathiane 2-oxide provide a distinctive mass spectrometric fingerprint for analytical identification purposes [20] [18]. The combination of the molecular ion peak, the sulfur dioxide loss fragment, and the characteristic sulfur-containing fragments allows for unambiguous identification of this compound in complex mixtures.

Quantitative analysis using mass spectrometry can utilize the molecular ion peak or the base peak for calibration purposes [21] [18]. The relative intensities of the various fragments provide additional confirmation of structural identity and can be used for purity assessment when reference standards are available.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant